molecular formula C23H22N4 B11032414 1-Phenyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Phenyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11032414
M. Wt: 354.4 g/mol
InChI Key: PCFGFAZSPSDAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C23H22N4/c1-3-9-19(10-4-1)15-16-25-17-26(20-11-5-2-6-12-20)23-24-21-13-7-8-14-22(21)27(23)18-25/h1-14H,15-18H2

InChI Key

PCFGFAZSPSDAIH-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.